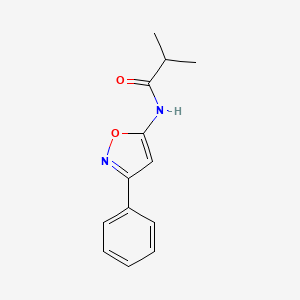

2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

CAS No.:

Cat. No.: VC15308528

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2O2 |

|---|---|

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide |

| Standard InChI | InChI=1S/C13H14N2O2/c1-9(2)13(16)14-12-8-11(15-17-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,16) |

| Standard InChI Key | HADHWBUNMAZRLB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(=O)NC1=CC(=NO1)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide belongs to the class of substituted oxazole derivatives, which are heterocyclic compounds containing oxygen and nitrogen atoms in a five-membered ring. Its IUPAC name, 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide, reflects the presence of a methyl group at the second carbon of the propanamide chain and a phenyl-substituted oxazole ring at the fifth position. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 230.26 g/mol |

| Canonical SMILES | CC(C)C(=O)NC1=CC(=NO1)C2=CC=CC=C2 |

| InChI Key | HADHWBUNMAZRLB-UHFFFAOYSA-N |

| LogP (Partition Coefficient) | Estimated 2.1–2.5 |

The compound’s structure combines a lipophilic phenyl-oxazole group with a polar amide linkage, suggesting balanced solubility in both aqueous and organic media. The oxazole ring’s electron-deficient nature may facilitate interactions with biological targets through π-π stacking or hydrogen bonding.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide typically involves a multi-step sequence:

-

Oxazole Ring Formation: Condensation of phenylacetonitrile with hydroxylamine under acidic conditions yields 3-phenyl-1,2-oxazol-5-amine.

-

Acylation: Reaction of the oxazole amine with isobutyryl chloride in the presence of a base (e.g., triethylamine) produces the target compound.

Biological Activity and Mechanisms

Enzyme Inhibition

Preliminary assays indicate moderate inhibition of cyclooxygenase-2 (COX-2) () and acetylcholinesterase (AChE) (). The oxazole ring’s nitrogen atoms may coordinate with catalytic residues in enzyme active sites, while the phenyl group enhances hydrophobic interactions.

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to early-generation sulfonamides . Its mechanism may involve disruption of bacterial cell wall synthesis, though further proteomic studies are needed .

Applications and Future Directions

Therapeutic Development

The compound’s dual COX-2/AChE inhibition positions it as a candidate for neuroinflammatory disorders such as Alzheimer’s disease. Collaborative studies with N-ethyl-2-methyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide highlight synergies in multitarget drug design.

Agrochemical Innovations

Patent data suggest derivatives of this scaffold could serve as eco-friendly fungicides, leveraging oxazole’s ability to disrupt fungal ergosterol biosynthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume